molecular formula C21H20N2O2 B15005708 (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

Cat. No.: B15005708
M. Wt: 332.4 g/mol
InChI Key: KDZSISMXFGYTHQ-LDADJPATSA-N
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Description

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one is a complex organic compound with a unique structure that combines elements of pyrazino and isoquinolin frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazino[2,1-a]isoquinolin core, followed by the introduction of the 4-methylphenyl and oxoethylidene groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
  • (3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one

Uniqueness

The uniqueness of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one lies in its specific substitution pattern and the resulting electronic and steric effects

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C21H20N2O2/c1-14-6-8-16(9-7-14)20(24)12-18-21(25)23-11-10-15-4-2-3-5-17(15)19(23)13-22-18/h2-9,12,19,22H,10-11,13H2,1H3/b18-12+

InChI Key

KDZSISMXFGYTHQ-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N3CCC4=CC=CC=C4C3CN2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2C(=O)N3CCC4=CC=CC=C4C3CN2

Origin of Product

United States

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